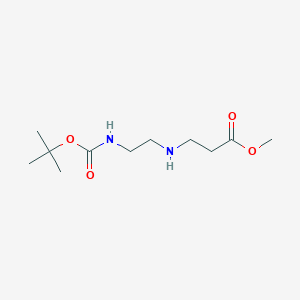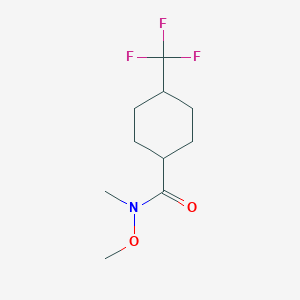
N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide
Descripción general
Descripción
N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C9H14F3NO and its molecular weight is 209.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Polyamides : A study by Li et al. (2009) details the synthesis of novel polyamides derived from aromatic diamines with a trifluoromethyl pendent group, including 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane. These polyamides exhibit outstanding solubility, can be easily cast into transparent, tough, and flexible films, and show potential for advanced microelectronic applications due to their low dielectric constants and high thermal stability (Li, Wang, Li, & Jiang, 2009).
Solid-Phase Radiosynthesis : Wilson et al. (1996) describe the solid-phase radiosynthesis of [11C]WAY 100635, a potent 5-HT1A antagonist, using a precursor related to N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide. This process is significant for the production of high radiochemical yields in a short synthesis time, making it applicable in the field of radiopharmaceuticals (Wilson, DaSilva, & Houle, 1996).
Synthesis and Properties of Aromatic Polyamides : Hsiao et al. (1999) studied the synthesis of polyamides containing the cyclohexane structure. The polyamides were prepared using 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane and various aromatic dicarboxylic acids. These polymers displayed good solubility in polar aprotic solvents and could form transparent, flexible films, indicating their potential use in high-performance material applications (Hsiao, Yang, Wang, & Chuang, 1999).
Development of Photocyclization Techniques : Maruyama, Ishitoku, and Kubo (1980) explored photocyclization of N-formyl-N-methyl α,β-unsaturated amides, including N-methylcyclohexene-1-carboxamide. Their research contributes to the field of organic synthesis, particularly in the generation of azetidine-2,4-diones (Maruyama, Ishitoku, & Kubo, 1980).
Polymer Processing Applications : Lee et al. (2006) investigated the electrostatic polymer processing of isotactic poly(4-methyl-1-pentene) fibrous membrane using various solvent systems, including cyclohexane. This study contributes to the understanding of how solvent choice impacts the spinnability of fibers in polymer processing (Lee, Givens, Chase, & Rabolt, 2006).
Propiedades
IUPAC Name |
N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO/c1-13-8(14)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHUOOCQWBGRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-{[4-(Trifluoromethyl)cyclohexyl]formamido}acetic acid](/img/structure/B7972994.png)

![Benzyl[(4,4-difluorocyclohexyl)methyl]amine](/img/structure/B7973000.png)


